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Introduction Cis-Melilotoside, also known as cis-β-D-glucosyl-2-hydroxycinnamate, is a

phenolic glycoside found in various plants, including Ephedra nebrodensis.[1] As a natural

product, its precise structural characterization is fundamental for understanding its biological

activity, which includes antioxidant and antiprotozoal properties.[2] Nuclear Magnetic

Resonance (NMR) spectroscopy is an indispensable and powerful analytical technique for the

unambiguous structural elucidation of such small molecules.[3][4] This application note

provides a detailed protocol for the analysis of cis-Melilotoside using a suite of one-

dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR,

Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and

Heteronuclear Multiple Bond Correlation (HMBC).

Principle of NMR Analysis The structural elucidation of a natural product by NMR is a

systematic process.[5]

1D NMR (¹H and ¹³C): Provides initial information about the number and types of protons and

carbons in the molecule. ¹H NMR spectra reveal chemical environments, proton counts

(integration), and scalar couplings between adjacent protons (multiplicity). ¹³C NMR shows

the number of unique carbon atoms.
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2D NMR (COSY): A homonuclear experiment that identifies protons that are spin-spin

coupled, typically those on adjacent carbons, helping to establish proton connectivity within

molecular fragments.[6]

2D NMR (HSQC): A heteronuclear experiment that correlates proton signals with the signals

of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[6]

2D NMR (HMBC): A heteronuclear experiment that reveals correlations between protons and

carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is

crucial for connecting different molecular fragments, such as the sugar and aglycone

moieties in cis-Melilotoside.[6]

By combining the data from these experiments, a complete and unambiguous assignment of

the molecular structure can be achieved.

Experimental Protocols
This section details the methodology for preparing a sample of cis-Melilotoside and acquiring

the necessary NMR data.

1. Materials and Equipment

Isolated and purified cis-Melilotoside sample (~5-10 mg)

Deuterated methanol (CD₃OD, 99.8% D)

5 mm NMR tubes

NMR Spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced

sensitivity.[7]

NMR data processing software

2. Sample Preparation

Accurately weigh approximately 5-10 mg of purified cis-Melilotoside.

Dissolve the sample in ~0.6 mL of deuterated methanol (CD₃OD).
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Ensure the sample is fully dissolved. If necessary, gently vortex the solution.

Transfer the solution into a clean, dry 5 mm NMR tube.

Cap the NMR tube and label it appropriately.

3. NMR Data Acquisition The following is a standard suite of experiments for structural

elucidation.[8] Parameters may need to be optimized based on the specific instrument and

sample concentration.

¹H NMR:

Pulse Program: Standard single-pulse experiment.

Spectral Width: ~12 ppm.

Acquisition Time: ~3 seconds.

Relaxation Delay (d1): 1-2 seconds.

Number of Scans: 16-64, depending on concentration.

¹³C NMR:

Pulse Program: Standard proton-decoupled experiment.

Spectral Width: ~220 ppm.

Acquisition Time: ~1.5 seconds.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 1024 or more, as ¹³C is less sensitive.

COSY (Correlation Spectroscopy):

Pulse Program: Gradient-selected COSY (e.g., cosygpqf).

Data Points: 2048 in F2, 256-512 in F1.
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Number of Scans: 2-4 per increment.

HSQC (Heteronuclear Single Quantum Coherence):

Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3).

Spectral Width: ~12 ppm in F2 (¹H), ~180 ppm in F1 (¹³C).

¹JCH Coupling Constant: Optimized for ~145 Hz.

Number of Scans: 2-8 per increment.

HMBC (Heteronuclear Multiple Bond Correlation):

Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).

Spectral Width: ~12 ppm in F2 (¹H), ~220 ppm in F1 (¹³C).

Long-Range Coupling Constant (ⁿJCH): Optimized for 8-10 Hz.

Number of Scans: 4-16 per increment.

Data Analysis and Structure Determination
The following workflow outlines the logical process for interpreting the acquired NMR spectra to

confirm the structure of cis-Melilotoside.
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Experimental Workflow

Isolated cis-Melilotoside

Sample Preparation
(5-10 mg in CD3OD)

1D NMR Acquisition
(¹H, ¹³C)

2D NMR Acquisition
(COSY, HSQC, HMBC)

Data Processing & Analysis

Structure Elucidation

Click to download full resolution via product page

Caption: High-level experimental workflow for NMR-based structural elucidation.

NMR Data Summary The ¹H and ¹³C NMR data for cis-Melilotoside, acquired in CD₃OD, are

summarized in the table below. These assignments are confirmed through the analysis of 2D

NMR correlations.[9]
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Atom No.
¹H Chemical
Shift (δ, ppm)

Multiplicity (J
in Hz)

¹³C Chemical
Shift (δ, ppm)

Key HMBC
Correlations
(H → C)

Aglycone

1 - - 156.0 -

2 7.60 d (7.8) 129.5 C-4, C-6, C-7

3 7.01 t (7.5) 122.1 C-1, C-5

4 7.29 t (7.8) 132.0 C-2, C-6

5 6.95 d (8.3) 118.0 C-1, C-3

6 - - 126.8 -

7 6.91 d (12.8) 131.5 C-1, C-2, C-8

8 5.92 d (12.8) 120.1 C-1, C-6

9 (COOH) - - 170.2 -

Glucose

1' 5.05 d (7.5) 102.5 C-1

2' 3.55 m 75.0 C-1', C-3'

3' 3.50 m 78.1 C-2', C-4'

4' 3.44 m 71.5 C-3', C-5'

5' 3.48 m 77.9 C-4', C-6'

6'a 3.89 dd (12.1, 2.1) 62.7 C-4', C-5'

6'b 3.71 dd (12.1, 5.5) C-4', C-5'

Interpretation of Spectra

¹H and ¹³C NMR: The ¹H spectrum shows four signals in the aromatic region (δ 6.9-7.7) and

two characteristic doublets for the cis-olefinic protons at δ 6.91 and 5.92 with a coupling

constant of ~12.8 Hz. The anomeric proton of the glucose unit appears as a doublet around
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δ 5.05. The ¹³C spectrum confirms the presence of 15 carbons, including the carboxyl carbon

(δ 170.2), aromatic/olefinic carbons, and six carbons for the glucose moiety.

COSY Analysis: Correlations are observed between the coupled aromatic protons (H-2/H-3,

H-3/H-4, H-4/H-5) and between the olefinic protons (H-7/H-8). Within the sugar, a correlation

network from H-1' through to H-6' establishes the glucose spin system.

HSQC Analysis: Each proton signal is correlated to its directly attached carbon, allowing for

the unambiguous assignment of all protonated carbons in the table above.

HMBC Analysis: This is the key experiment for assembling the final structure. Crucially, a

strong correlation is observed from the anomeric proton of the glucose (H-1', δ 5.05) to the

phenolic carbon of the aglycone (C-1, δ 156.0). This correlation unequivocally establishes

the O-glycosidic linkage and its position. Further HMBC correlations from the olefinic protons

(H-7, H-8) to the aromatic carbons (C-1, C-2, C-6) confirm the connectivity of the cinnamic

acid backbone.

Key HMBC Correlations

Cinnamic Acid Aglycone
(C-1, C-2, C-6, C-7)

Glucose Moiety
(H-1')

 H-1' → C-1
(Confirms Linkage)

Olefinic Protons
(H-7, H-8)

 H-7 → C-1, C-2
 H-8 → C-1, C-6
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Click to download full resolution via product page

Caption: Key HMBC correlations confirming the structure of cis-Melilotoside.

Conclusion The combined application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR

spectroscopy provides a comprehensive and definitive method for the structural elucidation of

cis-Melilotoside. The data obtained from this suite of experiments allows for the complete

assignment of all proton and carbon signals and confirms the connectivity between the glucose

unit and the cis-cinnamic acid aglycone. This protocol serves as a robust framework for the

structural analysis of phenolic glycosides and other natural products in drug discovery and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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